1-(4-Methyloxazol-2-yl)ethanone

Catalog No.
S1901459
CAS No.
90892-97-0
M.F
C6H7NO2
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methyloxazol-2-yl)ethanone

CAS Number

90892-97-0

Product Name

1-(4-Methyloxazol-2-yl)ethanone

IUPAC Name

1-(4-methyl-1,3-oxazol-2-yl)ethanone

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C6H7NO2/c1-4-3-9-6(7-4)5(2)8/h3H,1-2H3

InChI Key

QWCWQBUXEVVGJY-UHFFFAOYSA-N

SMILES

CC1=COC(=N1)C(=O)C

Canonical SMILES

CC1=COC(=N1)C(=O)C

1-(4-Methyloxazol-2-yl)ethanone, with the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol, features a methyloxazole ring attached to an ethanone moiety. The compound is characterized by its high solubility in water and favorable absorption properties, making it an interesting candidate for various applications in pharmaceuticals and organic chemistry .

  • Since there's limited research on this compound, its mechanism of action in biological systems or interaction with other molecules remains unknown.
  • Safety information regarding flammability, reactivity, and toxicity is not available in scientific literature.

  • Oxidation: 1-(4-Methyloxazol-2-yl)ethanone can undergo oxidation to yield various derivatives. The specific conditions and reagents can lead to different products depending on the reaction pathway chosen.
  • Nucleophilic Substitution: The presence of the carbonyl group makes it susceptible to nucleophilic attack, which can be exploited in synthetic pathways to produce more complex molecules.
  • Condensation Reactions: It can also participate in condensation reactions with other nucleophiles, leading to the formation of larger heterocyclic compounds .

Research has indicated that 1-(4-Methyloxazol-2-yl)ethanone exhibits notable biological activities. It has been studied for its potential antibacterial properties, particularly against strains such as Staphylococcus aureus. Its mechanism may involve inhibition of bacterial DNA gyrase, which is essential for bacterial replication . Additionally, the compound's structural features suggest it could interact with various biological targets, warranting further investigation into its pharmacological potential.

Several methods have been developed for synthesizing 1-(4-Methyloxazol-2-yl)ethanone:

  • Cyclization Reactions: One common method involves cyclizing appropriate precursors using acid catalysis or heat. For instance, utilizing pentane-2,4-dione along with specific amides can yield this compound through a series of steps involving condensation and cyclization .
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by applying microwave energy to facilitate the formation of the methyloxazole ring under controlled conditions .

Interaction studies have shown that 1-(4-Methyloxazol-2-yl)ethanone can interact with several biological macromolecules. Its ability to inhibit DNA gyrase suggests that it could be explored as a scaffold for designing inhibitors against bacterial infections. Further studies are needed to elucidate its binding affinities and mechanisms of action against specific targets.

1-(4-Methyloxazol-2-yl)ethanone shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameSimilarity ScoreNotable Features
1-(Benzo[d]oxazol-2-yl)ethanone0.74Contains a benzene ring fused to oxazole
1-(2,5-Dimethyloxazol-4-yl)ethanone0.59Features additional methyl groups on the oxazole
2-Methyloxazole-4-carbaldehyde0.72Contains a carbonyl group at a different position
(2-Methyloxazol-4-yl)methanamine0.69Amino group introduces different reactivity
2-Methyloxazole-4-carboxylic acid0.63Carboxylic acid introduces acidity and reactivity

The unique feature of 1-(4-Methyloxazol-2-yl)ethanone lies in its specific substitution pattern on the oxazole ring and the presence of the ethanone group, which may confer distinct chemical reactivity and biological properties compared to these similar compounds.

XLogP3

0.8

Dates

Modify: 2023-08-16

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